molecular formula C25H21N3O4S B15040762 ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15040762
M. Wt: 459.5 g/mol
InChI Key: UAIGMTCVTOGDRN-VZCXRCSSSA-N
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Description

Ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Its structure includes a 1-methyl-2-oxoindole substituent at the 2-position, a phenyl group at the 5-position, and an ethyl carboxylate ester at the 6-position.

The synthesis of such derivatives typically involves cyclocondensation reactions, as exemplified by methods for analogous compounds (e.g., refluxing thiourea derivatives with aldehydes in acetic acid/acetic anhydride mixtures) . The compound’s stereoelectronic properties are influenced by the conjugated system formed by the indole-derived enone and the thiazolo-pyrimidine core, which may enhance its interaction with biological targets .

Properties

Molecular Formula

C25H21N3O4S

Molecular Weight

459.5 g/mol

IUPAC Name

ethyl (2Z)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H21N3O4S/c1-4-32-24(31)18-14(2)26-25-28(20(18)15-10-6-5-7-11-15)23(30)21(33-25)19-16-12-8-9-13-17(16)27(3)22(19)29/h5-13,20H,4H2,1-3H3/b21-19-

InChI Key

UAIGMTCVTOGDRN-VZCXRCSSSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=C4C5=CC=CC=C5N(C4=O)C)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a thiazolopyrimidine precursor under specific reaction conditions. The reaction often requires the use of catalysts, such as p-toluenesulfonic acid, and solvents like toluene to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or thiazolopyrimidine rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several derivatives (Table 1), differing primarily in substituents at the 2-, 5-, and 6-positions. Key analogues include:

Table 1: Structural Comparison of Analogous Thiazolo[3,2-a]pyrimidine Derivatives

Compound ID 2-Substituent 5-Substituent 6-Substituent Key Features
Target 1-Methyl-2-oxoindol-3-ylidene Phenyl Ethyl carboxylate Planar indole-enone system; moderate electron-withdrawing effects
Compound A* 1-Ethyl-2-oxoindol-3-ylidene 4-Methoxyphenyl Ethyl carboxylate Increased lipophilicity due to ethyl and methoxy groups; enhanced π-stacking potential
Compound B* 2-Methylindol-3-ylmethylene 4-Dimethylaminophenyl Ethyl carboxylate Electron-donating dimethylamino group; altered charge distribution
Compound C* 2-Fluorobenzylidene Phenyl Ethyl carboxylate Electron-withdrawing fluorine atom; potential for halogen bonding
Compound D* 2,4,6-Trimethoxybenzylidene Phenyl Ethyl carboxylate Three methoxy groups; increased steric bulk and hydrogen-bonding capacity

*Compound IDs correspond to structures in , and 5.

  • Electronic Effects: The 1-methyl-2-oxoindole substituent in the target compound introduces a conjugated enone system, which contrasts with the non-oxidized indole in Compound B. This difference likely alters redox activity and binding affinity .
Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (K) λmax (nm) NMR Chemical Shifts (δ, ppm)*
Target Not reported Not available Similar to Compound A/B
Compound A Not reported ~280 (aromatic) δ 7.2–8.1 (aryl protons)
Compound D 427–428 ~290 (methoxy peaks) δ 3.8–4.1 (OCH3)

*NMR data for the target compound’s analogues show conserved chemical shifts in the thiazolo-pyrimidine core (δ 6.5–7.8 for aromatic protons), with variations in substituent-dependent regions (e.g., δ 2.5–3.5 for methyl/ethyl groups) .

Bioactivity and Structure-Activity Relationships (SAR)
  • Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., fluorine in Compound C) exhibit enhanced activity against Gram-positive bacteria due to improved membrane interaction .

Biological Activity

Ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its anticancer potential and mechanisms of action.

Chemical Structure and Properties

The compound belongs to a class of thiazolo-pyrimidines characterized by their unique heterocyclic structure. The presence of multiple functional groups enhances its reactivity and potential biological activity. The molecular formula is C25H24N4O6SC_{25}H_{24}N_4O_6S, with a molecular weight of 520.55 g/mol.

Biological Activity

Anticancer Activity
Recent studies have indicated that compounds similar to ethyl (2Z)-7-methyl... exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines through different mechanisms:

  • Cell Cycle Arrest : Some thiazolo-pyrimidine derivatives induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
  • Inhibition of Kinases : These compounds often target specific kinases involved in cancer progression, such as HSET (KIFC1), which plays a crucial role in mitotic spindle formation in cancer cells. Inhibition of HSET leads to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
  • Induction of Apoptosis : Ethyl (2Z)-7-methyl... has been observed to activate apoptotic pathways, including the caspase cascade, which is essential for programmed cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Thiazole Derivatives : A study demonstrated that certain thiazole-based compounds exhibited micromolar inhibition against HSET, with modifications leading to enhanced potency. Specifically, the removal or modification of specific substituents significantly affected the anticancer activity .
    Compound ModificationPotency Change
    Removal of methyl group65-fold reduction
    Removal of ethyl ester3000-fold reduction
  • Anticancer Potential Against Specific Cell Lines : Research on similar compounds indicated significant activity against HT-29 colon cancer cells and moderate activity against K562 leukemia cells. These findings suggest a broad spectrum of activity for thiazolo-pyrimidine derivatives .

The mechanisms through which ethyl (2Z)-7-methyl... exerts its biological effects include:

  • Targeting Mitotic Kinesins : By inhibiting mitotic kinesins like HSET, these compounds disrupt normal mitotic processes, leading to cell death.
  • Modulating Signaling Pathways : The compound may influence various signaling pathways associated with cell survival and proliferation.

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